![molecular formula C20H22N4O3S3 B2844327 N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040685-67-3](/img/no-structure.png)
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a cyclopentyl group, an ethoxyphenyl group, a thiazolopyrimidinone group, and an acetamide group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : This compound serves as a precursor or intermediate in the synthesis of a broad range of heterocyclic compounds. For example, the synthesis of thieno[2,3-d] pyrimidine derivatives through one-pot synthesis methods demonstrates the compound's versatility in creating pharmacologically relevant structures A. Aly, K. Abu-Zied, A. M. Gaafar (2008).
Antitumor Activity : Several studies highlight the antitumor potential of derivatives synthesized from this compound. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized, exhibiting potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin H. Hafez, Abdel-Rhman B. A. El-Gazzar (2017).
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. This intermediate is then reacted with cyclopentanecarbonyl chloride to form N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. The final step involves the reaction of this intermediate with 2-mercaptoacetic acid to form the target compound.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "cyclopentanecarbonyl chloride", "2-mercaptoacetic acid" ], "Reaction": [ "4-ethoxybenzaldehyde is condensed with thiourea in the presence of a catalyst to form 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one.", "N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is synthesized by reacting the above intermediate with cyclopentanecarbonyl chloride in the presence of a base.", "The final step involves the reaction of N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one with 2-mercaptoacetic acid in the presence of a base to form N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS RN |
1040685-67-3 |
Product Name |
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Molecular Formula |
C20H22N4O3S3 |
Molecular Weight |
462.6 |
IUPAC Name |
N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4O3S3/c1-2-27-14-9-7-13(8-10-14)24-17-16(30-20(24)28)18(26)23-19(22-17)29-11-15(25)21-12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
STAMDZIRFFEMIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S |
solubility |
not available |
Origin of Product |
United States |
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